molecular formula C7H10N2O2 B2466380 Methyl 1-ethylpyrazole-4-carboxylate CAS No. 1699300-53-2

Methyl 1-ethylpyrazole-4-carboxylate

Cat. No.: B2466380
CAS No.: 1699300-53-2
M. Wt: 154.169
InChI Key: JEKNOODYRIFJDN-UHFFFAOYSA-N
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Description

Methyl 1-ethylpyrazole-4-carboxylate is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-ethylpyrazole-4-carboxylate can be synthesized through several methods. One common approach involves the condensation of 1,3-diketones with hydrazines. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of an acid catalyst can yield the desired pyrazole derivative . The reaction typically proceeds under reflux conditions for several hours.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethylpyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 1-ethylpyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-ethylpyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular structure of the target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-phenylpyrazole-4-carboxylate
  • Ethyl 1-ethylpyrazole-4-carboxylate
  • Methyl 1-methylpyrazole-4-carboxylate

Uniqueness

Methyl 1-ethylpyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

methyl 1-ethylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-9-5-6(4-8-9)7(10)11-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKNOODYRIFJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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